Methyl 2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
The compound of interest, "Methyl 2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate," is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The compound is structurally related to various quinoline derivatives synthesized in the provided studies, which have shown potential in medicinal chemistry, particularly as anti-cancer agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline ring system through intramolecular cyclization. For instance, the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate involves intramolecular cyclization, where key substrates with acyl azide and isocyanate functionalities are prepared from a bis(acyl azide) intermediate . Similarly, the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate is achieved by condensation of methyl 2-isothiocyanatobenzoate and methyl malonate, demonstrating the versatility of cyclization reactions in constructing the quinoline core .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyridine ring. X-ray structural analysis has been used to establish the structure of related compounds, such as methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate . These analyses provide insights into the three-dimensional arrangement of atoms, which is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclization, condensation, and substitution, to yield a wide range of products with different functional groups. For example, the synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino] alkanoates involves the direct condensation of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with amino acid ester hydrochloride . These reactions are essential for tailoring the properties of the quinoline derivatives for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. For instance, the introduction of a thioxo group in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate affects its hydrogen bonding potential, as evidenced by the strong intramolecular hydrogen bond observed in the compound . These properties are critical for the compound's behavior in biological systems and its potential as a therapeutic agent.
Scientific Research Applications
Synthetic Approaches and Chemical Properties
Novel Synthetic Methods : A study outlined a new synthesis method for Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate by condensing methyl 2-isothiocyanatobenzoate and methyl malonate. This research emphasized the importance of strong intramolecular hydrogen bonds for the compound's stability, showcasing its chemical versatility for further research applications (Kovalenko et al., 2019).
Chemical Transformations and Applications : Another study focused on the cyclization processes of related thioamide compounds, leading to the synthesis of 3-methyl-2-phenylquinazoline-4-thiones, demonstrating the compound's potential as a precursor in synthesizing heterocyclic compounds with possible biological activities (Hanusek et al., 2006).
Potential Biological and Pharmacological Activities
Anti-cancer Potential : Research has identified derivatives of Methyl 2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate as potent inhibitors of methionine synthase (MetS), an enzyme overexpressed in certain cancer cells. These compounds were shown to have significant cytotoxic activity against cancer cell lines, suggesting their potential as anti-cancer agents (Elfekki et al., 2014).
Molecular Docking and Inhibition Studies : Further investigation into the methylation processes of Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate revealed its potential as an inhibitor of Hepatitis B Virus (HBV) replication. Molecular docking simulations suggested these compounds could serve as potent HBV inhibitors, which was confirmed by experimental biological studies (Kovalenko et al., 2020).
Antibacterial Activity : Another study synthesized derivatives of Methyl 2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate and tested them against various bacterial strains. The compounds showed significant antibacterial activity, suggesting their utility in developing new antibacterial agents (Osarumwense, 2022).
Future Directions
The future directions for this compound would likely depend on its intended use. If it’s intended to be used as a drug, then future research could involve testing its efficacy and safety in clinical trials. If it’s intended to be used in materials science or another field, then future research could involve studying its properties and potential applications .
properties
IUPAC Name |
methyl 2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-26-15-10-6-5-9-14(15)21-16(23)11-28-19-17(20(25)27-2)18(24)12-7-3-4-8-13(12)22-19/h3-10H,11H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBBLWVIIJJTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate |
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